![molecular formula C11H12ClNO3S B15057225 2-(1-Chloroethyl)-5-(ethylsulfonyl)benzo[d]oxazole](/img/structure/B15057225.png)
2-(1-Chloroethyl)-5-(ethylsulfonyl)benzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Chloroethyl)-5-(ethylsulfonyl)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloroethyl)-5-(ethylsulfonyl)benzo[d]oxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate electrophiles. One common method includes the reaction of 2-aminophenol with β-diketones in the presence of a Brønsted acid and CuI catalyst . Another approach involves the use of ortho-substituted anilines with functionalized orthoesters .
Industrial Production Methods
Industrial production methods for benzoxazoles often employ green chemistry principles. For instance, the use of samarium triflate as a reusable acid catalyst in aqueous medium has been reported . This method not only provides high yields but also minimizes environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(1-Chloroethyl)-5-(ethylsulfonyl)benzo[d]oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted benzoxazoles, sulfoxides, sulfones, and amines, depending on the reaction conditions and reagents used.
Scientific Research Applications
2-(1-Chloroethyl)-5-(ethylsulfonyl)benzo[d]oxazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1-Chloroethyl)-5-(ethylsulfonyl)benzo[d]oxazole involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The ethylsulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Chloroethyl)benzoxazole
- 2-(1-Chloroethyl)-5-methylbenzoxazole
- 2-(1-Chloroethyl)-5-(methylsulfonyl)benzoxazole
Uniqueness
2-(1-Chloroethyl)-5-(ethylsulfonyl)benzo[d]oxazole is unique due to the presence of both chloroethyl and ethylsulfonyl groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The ethylsulfonyl group, in particular, enhances the compound’s solubility and stability, which can be advantageous in pharmaceutical formulations .
Properties
Molecular Formula |
C11H12ClNO3S |
|---|---|
Molecular Weight |
273.74 g/mol |
IUPAC Name |
2-(1-chloroethyl)-5-ethylsulfonyl-1,3-benzoxazole |
InChI |
InChI=1S/C11H12ClNO3S/c1-3-17(14,15)8-4-5-10-9(6-8)13-11(16-10)7(2)12/h4-7H,3H2,1-2H3 |
InChI Key |
YDHSLPBCBZICNS-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)OC(=N2)C(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


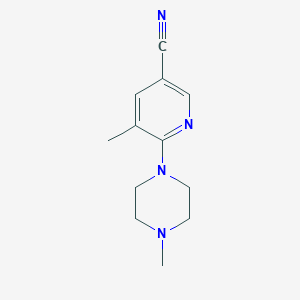
![1-(3-Bromophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15057150.png)
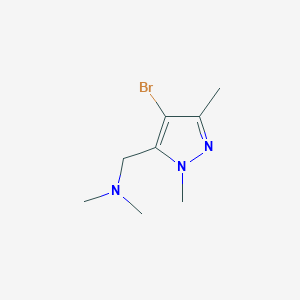
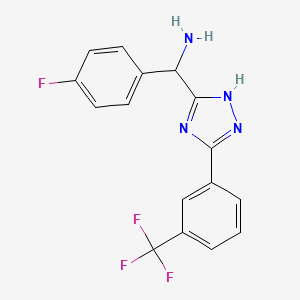


![1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B15057178.png)

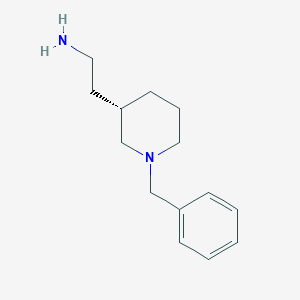

![6-(Benzo[B]thiophen-2-YL)-2,3,5,6-tetrahydroimidazo[2,1-B]thiazole](/img/structure/B15057207.png)
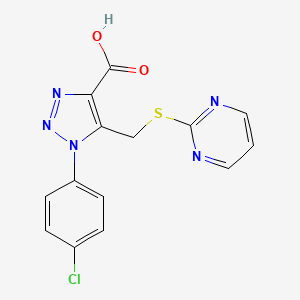
![5-Bromo-3-(4-fluorophenyl)-1H-pyrazolo[3,4-C]pyridazine](/img/structure/B15057240.png)

